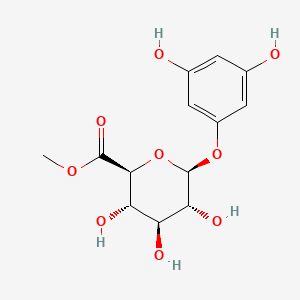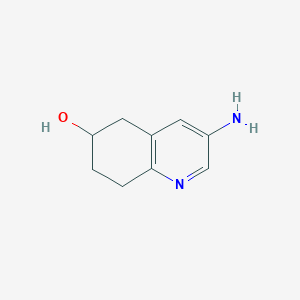
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxy and methyl group on the pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The brominated product is then reacted with 2-hydroxy-2-methylpentanoic acid or its derivatives under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-amino-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, N-(2-thio-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, etc.
Oxidation: N-(2-bromo-6-methoxypyridin-4-yl)-2-oxo-2-methylpentanamide.
Reduction: N-(2-bromo-6-methoxypyridin-4-yl)-2-methylpentanamide.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, while the hydroxy and methyl groups can affect its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-fluoro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-iodo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in reactivity, biological activity, and overall properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-12(2,17)11(16)14-8-6-9(13)15-10(7-8)18-3/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |
InChI Key |
ZNVFXRPZWCHGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)





![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)



![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)

